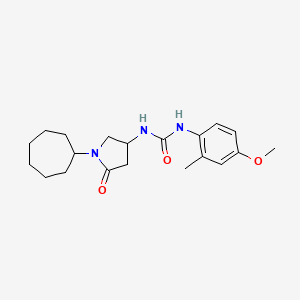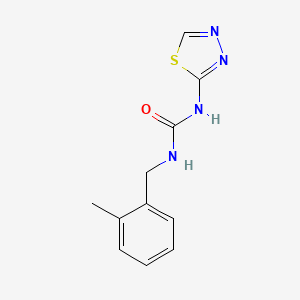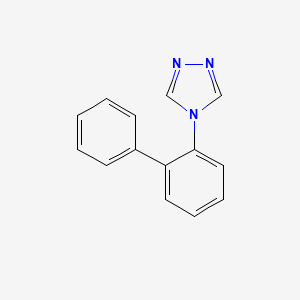
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxy-2-methylphenyl)urea
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxy-2-methylphenyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CHIR-99021 and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a protein kinase that plays a role in various cellular processes, including cell differentiation, proliferation, and survival.
Mécanisme D'action
CHIR-99021 selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a role in cell differentiation and proliferation. The inhibition of GSK-3 also leads to the stabilization of various proteins, including β-catenin and cyclin D1, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have various biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurological disorders. Additionally, CHIR-99021 has been shown to promote the survival of dopaminergic neurons, which are involved in Parkinson's disease. CHIR-99021 has also been shown to have anti-inflammatory effects and has been used to treat inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its selectivity for GSK-3, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. Additionally, CHIR-99021 has been shown to be stable in solution and can be easily synthesized, making it a cost-effective and reliable compound for scientific research. However, one limitation of CHIR-99021 is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CHIR-99021. One potential application is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, CHIR-99021 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease. Further research is needed to fully understand the biochemical and physiological effects of CHIR-99021 and its potential applications in scientific research.
Applications De Recherche Scientifique
CHIR-99021 has been extensively studied for its potential applications in scientific research. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurological disorders. Additionally, CHIR-99021 has been used to study the role of GSK-3 in various cellular processes, including cancer progression, insulin signaling, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14-11-17(26-2)9-10-18(14)22-20(25)21-15-12-19(24)23(13-15)16-7-5-3-4-6-8-16/h9-11,15-16H,3-8,12-13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXJWSWUQWWBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2CC(=O)N(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-{1-[(1-propyl-4-piperidinyl)acetyl]-3-piperidinyl}piperazine](/img/structure/B3804233.png)
![3-phenyl-1-(1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B3804234.png)
![1-cyclopentyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3804246.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B3804260.png)
![(4-chloro-2-methylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B3804265.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopentanecarboxamide](/img/structure/B3804266.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}phenol](/img/structure/B3804282.png)
![3-benzyl-5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazole](/img/structure/B3804288.png)


methanone](/img/structure/B3804303.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B3804306.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amine trifluoroacetate](/img/structure/B3804314.png)
![3-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3804326.png)